molecular formula C16H34Sn B1589412 Methallyltri-n-butyltin CAS No. 67883-62-9

Methallyltri-n-butyltin

Cat. No.: B1589412
CAS No.: 67883-62-9
M. Wt: 345.2 g/mol
InChI Key: CYIUFVYZGOCGEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methallyltri-n-butyltin is a chemical compound used primarily as a methallylating reagent . It is also used as a sole curative and as a primary and secondary intermediate in pharmaceuticals . .

Mode of Action

As a methallylating reagent, it likely interacts with other molecules by transferring a methallyl group . This can alter the properties of the target molecule and influence its behavior in biological systems.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its role as a methallylating reagent, it could potentially influence a variety of biochemical pathways depending on the molecules it interacts with .

Pharmacokinetics

It is known to be fully miscible with water , which could influence its absorption and distribution in the body

Result of Action

As a methallylating reagent, it could potentially alter the function of target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For example, its solubility in water could affect its distribution in aquatic environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methallyltri-n-butyltin can be synthesized through the reaction of methallyl chloride with tri-n-butyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methallyltri-n-butyltin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methallyltri-n-butyltin has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Methallyltri-n-butyltin is unique due to its specific reactivity and stability, which make it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility .

Properties

IUPAC Name

tributyl(2-methylprop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIUFVYZGOCGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451924
Record name methallyltri-n-butyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67883-62-9
Record name methallyltri-n-butyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(2-methylprop-2-en-1-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyllithium (16.5 mL of a 2.5 M hexanes solution, 41.2 mmol)was added to a 0° C. solution of diisopropylamine (5.4 mL, 41.3 mmol) in THF (40 mL). After stirring for 5 minutes, tributyltin hydride (10 g, 34.4 mmol) was added. After stirring for 15 minutes at 0° C., the reaction mixture was cooled to −78° C. and 3-bromo-2-methylpropene (4.0 mL, 39.7 mmol) was added dropwise. After stirring for an additional hour, the cold reaction mixture was quenched with dilute ammonium chloride solution and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered and concentrated to afford a colorless liquid, 2-methylallyl tributyltin (11.6 g, 98%) which was used without purification for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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